molecular formula C3H2ClF3O B14290702 2-Chloro-2,3,3-trifluorooxetane CAS No. 114639-13-3

2-Chloro-2,3,3-trifluorooxetane

Cat. No.: B14290702
CAS No.: 114639-13-3
M. Wt: 146.49 g/mol
InChI Key: PPFWFOBKSBKKKY-UHFFFAOYSA-N
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Description

2-Chloro-2,3,3-trifluorooxetane is a fluorinated oxetane derivative characterized by a four-membered oxygen-containing ring (oxetane) with chlorine at position 2 and fluorine substituents at positions 2, 3, and 2. Fluorinated oxetanes are valued for their stability, metabolic resistance, and ability to modulate physicochemical properties in drug design .

Properties

CAS No.

114639-13-3

Molecular Formula

C3H2ClF3O

Molecular Weight

146.49 g/mol

IUPAC Name

2-chloro-2,3,3-trifluorooxetane

InChI

InChI=1S/C3H2ClF3O/c4-3(7)2(5,6)1-8-3/h1H2

InChI Key

PPFWFOBKSBKKKY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(O1)(F)Cl)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-Chloro-2,3,3-trifluorooxetane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,3-trifluoro-2-chloropropene with an oxidizing agent to form the oxetane ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Chloro-2,3,3-trifluorooxetane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-2,3,3-trifluorooxetane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Chloro-2,3,3-trifluorooxetane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the oxetane ring can influence its reactivity and stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. 2,2,x-Tris(trifluoromethyl)trifluorooxetane ()

  • Structure : Contains trifluoromethyl (-CF₃) groups on the oxetane ring.
  • Key Differences : The absence of chlorine in this analog reduces electrophilicity compared to 2-chloro-2,3,3-trifluorooxetane. Trifluoromethyl groups enhance lipophilicity and steric bulk, influencing binding affinity in pharmaceutical applications.
  • Applications : Used in agrochemicals and polymers due to its stability and fluorine-driven hydrophobicity .

B. 2-Chloro-1,1,1-trifluoroethane ()

  • Structure : A straight-chain ethane derivative with Cl and three fluorine atoms.
  • Key Differences : Lacks the strained oxetane ring, resulting in lower reactivity. Its gaseous state (vs. likely liquid/solid for the oxetane) reflects differences in molecular weight and polarity.
  • Applications : Primarily a refrigerant and laboratory solvent. Hazards include ozone depletion due to chlorine content .

C. 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123, )

  • Structure : Ethane backbone with two chlorine and three fluorine atoms.
  • Key Differences: Chlorine atoms increase environmental persistence but reduce metabolic stability compared to oxetanes. Used historically in refrigeration, now regulated due to ozone impact .

D. Cyclobutane Derivatives ()

  • Examples :
    • 1,1'-(1,1,2,2-Tetrafluoroethylene)bis[2-chloro-2,3,3-trifluoro-cyclobutane] (CAS 35208-02-7) .
    • 2-Chloro-1,1,2-trifluoro-3-(trichlorosilyl)cyclobutane (CAS 770-95-6) .
  • Key Differences : Cyclobutane rings lack oxygen, reducing polarity. The trichlorosilyl group in enables silicon-based reactivity (e.g., polymer crosslinking).

Physical and Chemical Properties

Property This compound* 2,2,x-Tris(trifluoromethyl)trifluorooxetane 2-Chloro-1,1,1-trifluoroethane HCFC-123
Molecular Formula C₃H₃ClF₃O C₄F₉O (example) C₂H₂ClF₃ C₂HCl₂F₃
Physical State Likely liquid/solid Liquid Gas Liquid
Boiling Point High (estimated) Moderate -27°C 27.9°C
Reactivity Ring-opening reactions Stable due to CF₃ groups Substitution reactions Dehydrohalogenation

*Inferred properties based on structural analogs.

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